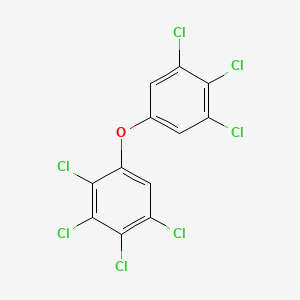
2,3,3',4,4',5,5'-Heptachlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3’,4,4’,5,5’-Heptachlorodiphenyl ether is a polychlorinated diphenyl ether, a class of compounds known for their persistence in the environment and potential for bioaccumulation. These compounds are often studied for their environmental impact and potential health effects due to their stability and resistance to degradation .
Méthodes De Préparation
The synthesis of 2,3,3’,4,4’,5,5’-Heptachlorodiphenyl ether typically involves the condensation of chlorophenols with chlorobenzenes. This reaction can be carried out under various conditions, often involving high temperatures and the presence of catalysts to facilitate the formation of the ether bond . Industrial production methods may involve the pyrolysis of pentachlorophenol and hexachlorobenzene, leading to the formation of polychlorinated diphenyl ethers .
Analyse Des Réactions Chimiques
2,3,3’,4,4’,5,5’-Heptachlorodiphenyl ether can undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can break down the compound into less chlorinated biphenyls.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents. The major products formed depend on the specific reaction conditions but often include less chlorinated derivatives and various oxidation products .
Applications De Recherche Scientifique
2,3,3’,4,4’,5,5’-Heptachlorodiphenyl ether is primarily studied for its environmental impact and potential health effects. It is considered a persistent organic pollutant and an endocrine disruptor, meaning it can interfere with hormone systems in organisms . Research applications include:
Environmental Chemistry: Studying its persistence, bioaccumulation, and degradation in various ecosystems.
Toxicology: Investigating its effects on human and animal health, particularly its potential to disrupt endocrine systems.
Analytical Chemistry: Developing methods for detecting and quantifying this compound in environmental samples.
Mécanisme D'action
The mechanism by which 2,3,3’,4,4’,5,5’-Heptachlorodiphenyl ether exerts its effects involves its interaction with hormone receptors and enzymes involved in hormone metabolism. It can bind to hormone receptors, mimicking or blocking the action of natural hormones, leading to disrupted hormonal balance. Additionally, it can affect the activity of enzymes involved in hormone synthesis and degradation, further contributing to its endocrine-disrupting effects .
Comparaison Avec Des Composés Similaires
2,3,3’,4,4’,5,5’-Heptachlorodiphenyl ether is similar to other polychlorinated diphenyl ethers and biphenyls, such as:
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another polychlorinated biphenyl with similar environmental persistence and potential health effects.
2,3,3’,4,4’,5,6-Heptachlorodiphenyl ether: A closely related compound with a similar structure and properties.
The uniqueness of 2,3,3’,4,4’,5,5’-Heptachlorodiphenyl ether lies in its specific chlorination pattern, which influences its chemical reactivity, environmental behavior, and biological effects.
Propriétés
Numéro CAS |
83992-72-7 |
|---|---|
Formule moléculaire |
C12H3Cl7O |
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
1,2,3,4-tetrachloro-5-(3,4,5-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H3Cl7O/c13-5-1-4(2-6(14)9(5)16)20-8-3-7(15)10(17)12(19)11(8)18/h1-3H |
Clé InChI |
JUHPMUOWCYBMEY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)Cl)Cl)OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(4-carboxy-2-methylphenyl)-2,5-dimethylphenyl]-3-methylbenzoic acid](/img/structure/B13773477.png)


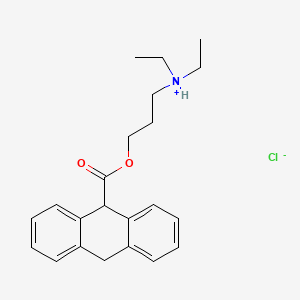

![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
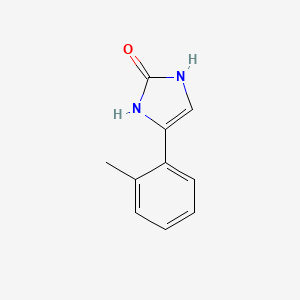
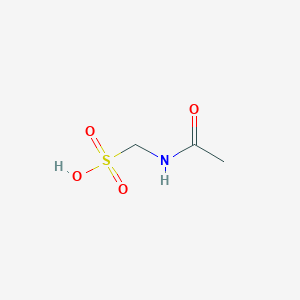

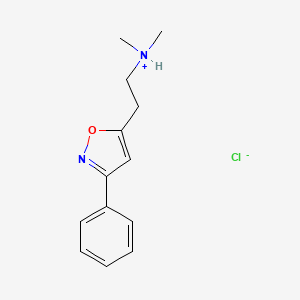
![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)

